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2-Methoxyquinoline-8-carboxylic acid

Cat. No.: B11896781
M. Wt: 203.19 g/mol
InChI Key: CFWCYIDKKATWAX-UHFFFAOYSA-N
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Description

Contextual Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in drug discovery and development. nih.govnih.gov Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its importance. nih.gov Quinoline derivatives have been extensively investigated and have shown activities such as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govnih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules to an exceptional degree. alfa-chemistry.com This adaptability has made the quinoline nucleus a focal point for the design of novel therapeutic agents. nih.gov

The core structure of quinoline provides a framework that can interact with various biological targets. For instance, some quinoline derivatives have been found to act as inhibitors of enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial and cancer cell proliferation. nih.gov The planarity of the quinoline system allows it to intercalate into DNA, while the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with proteins. These structural features contribute to the broad spectrum of pharmacological effects observed in quinoline-based compounds.

Specific Focus on 2-Methoxyquinoline-8-carboxylic Acid and its Analogues

Within the large family of quinoline derivatives, this compound represents a specific area of interest. While dedicated research solely on this compound is not extensively documented in publicly available literature, its structural components—a methoxy (B1213986) group at the 2-position and a carboxylic acid at the 8-position—suggest potential for unique chemical properties and biological activities. The electronic effects of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the quinoline ring system are of particular interest to synthetic and medicinal chemists.

To understand the potential significance of this compound, it is instructive to examine its close analogues. Research on related compounds provides valuable insights into how modifications at the 2 and 8 positions of the quinoline scaffold influence its behavior.

One of the most studied analogues is 8-hydroxyquinoline-2-carboxylic acid . The hydroxyl group at the 8-position is a known metal chelator, and its derivatives have been investigated for various applications. nih.gov For example, 8-hydroxyquinoline-2-carboxylic acid has been studied as a tryptophan metabolite and its gallium (III) complex has been evaluated for its effects on microbiota. researchgate.net The synthesis of amides from 8-hydroxyquinoline-2-carboxylic acid has also been explored to develop new antiviral agents. nih.gov

Another relevant analogue is 8-methoxyquinoline (B1362559) , which has been synthesized from 8-hydroxyquinoline (B1678124) and has demonstrated strong antifungal and antibacterial activities. researchgate.net The methylation of the hydroxyl group to a methoxy group can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor, which in turn can affect its biological activity.

Furthermore, research into quinoline-2-carboxylic acid and its derivatives has revealed their potential as antiproliferative and anti-inflammatory agents. nih.govajchem-a.com The position of the carboxylic acid group is crucial for biological activity, and its ability to chelate with metal ions is thought to be a potential molecular mechanism for its pharmacological effects. nih.gov

The synthesis of various substituted quinoline-2-carboxylic acid derivatives has been a subject of considerable research, with different methods being employed to create diverse libraries of compounds for biological screening. ajchem-a.comresearchgate.net For example, the reaction of quinoline-2-carboxylic acid chloride with various amines and phenols has been used to generate a range of amides and esters. researchgate.net

The study of these analogues provides a framework for predicting the properties and potential applications of this compound. The interplay between the methoxy and carboxylic acid functional groups on the quinoline core likely imparts specific characteristics that warrant further investigation.

Below are data tables summarizing the properties of some relevant quinoline analogues.

Table 1: Properties of Quinoline Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methoxy-quinoline-4-carboxylic acid sigmaaldrich.com---C₁₁H₉NO₃203.19
8-Methoxy-4-oxo-1H-quinoline-2-carboxylic acid alfa-chemistry.com2929-14-8C₁₁H₉NO₄219.19
8-Hydroxy-2-quinolinecarboxylic acid sigmaaldrich.com1571-30-8C₁₀H₇NO₃189.17
2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid scbt.com52280-85-0C₁₁H₉NO₄219.2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B11896781 2-Methoxyquinoline-8-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-methoxyquinoline-8-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6H,1H3,(H,13,14)

InChI Key

CFWCYIDKKATWAX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2C(=O)O)C=C1

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 2-Methoxyquinoline-8-carboxylic Acid

Currently, a direct, single-step synthesis of this compound from simple precursors is not a well-established or widely reported method in the scientific literature. The construction of such a specifically substituted quinoline (B57606) generally necessitates a more intricate, multi-step synthetic pathway. These routes typically involve either the formation of the quinoline ring system from appropriately substituted precursors or the subsequent functionalization of a quinoline intermediate that already possesses some of the required substituents. The following sections will delve into these more common, multi-step strategies.

Classical and Modified Quinoline Annulation Reactions

Classical quinoline synthesis reactions, such as the Doebner-Miller and Pfitzinger reactions, offer powerful tools for the construction of the quinoline nucleus. While direct applications of these methods to the synthesis of this compound are not extensively documented, their principles can be adapted with appropriately chosen starting materials.

Doebner-Miller Reaction and its Advancements

The Doebner-Miller reaction is a versatile method for synthesizing quinolines through the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. researchgate.netwikipedia.org Advancements in this reaction have led to improved yields and milder reaction conditions, including the use of two-phase systems to suppress polymerization of the aldehyde.

A plausible, though not explicitly detailed in the literature, approach to this compound using a modified Doebner-Miller reaction could involve the condensation of 2-amino-3-methoxybenzaldehyde (B112917) with pyruvic acid. This would bring together the necessary precursors to form the desired quinoline ring system with the methoxy (B1213986) and carboxylic acid groups at the correct positions.

Table 1: Illustrative Doebner-Miller Reaction Conditions

Reactant 1 Reactant 2 Catalyst/Solvent Product Type
Aniline α,β-Unsaturated Aldehyde/Ketone HCl, H2SO4 Substituted Quinoline
Substituted Aniline Crotonaldehyde (B89634) Lewis Acids (e.g., SnCl4) 2-Methylquinoline Derivative
Anthranilic Acid Crotonaldehyde Phase Transfer Catalyst 2-Methylquinoline-8-carboxylic Acid

Pfitzinger Reaction Applications

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.net A variation known as the Halberkann variant yields 2-hydroxy-quinoline-4-carboxylic acids. researchgate.net

To apply the Pfitzinger reaction for the synthesis of this compound, one would theoretically need to start with a specifically substituted isatin derivative, such as one derived from 2-amino-3-methoxybenzoic acid. The reaction of this specialized isatin with a suitable carbonyl compound could potentially lead to the desired substitution pattern, although this is not a commonly reported application of the Pfitzinger reaction, which typically directs the carboxylic acid to the 4-position.

Table 2: General Reactants for the Pfitzinger Reaction

Isatin Derivative Carbonyl Compound Base Product Type
Isatin Aldehyde or Ketone Potassium Hydroxide Quinoline-4-carboxylic Acid
N-Acyl Isatin Aldehyde or Ketone Base 2-Hydroxy-quinoline-4-carboxylic Acid

Functional Group Transformations and Derivatization

Given the lack of a direct synthesis, multi-step functional group transformations on a pre-formed quinoline ring are a more practical and documented approach to obtaining this compound.

Alkylation and Arylation Strategies

A feasible synthetic strategy for this compound can be envisioned starting from 8-hydroxyquinoline (B1678124). This multi-step approach involves the introduction and modification of functional groups at the 2 and 8 positions.

One potential pathway begins with the synthesis of 8-hydroxy-2-methylquinoline. This intermediate can then be O-methylated to yield 8-methoxy-2-methylquinoline. Subsequent oxidation of the methyl group at the 2-position would then furnish the target carboxylic acid. An alternative starting point could be 2-chloro-8-methylquinoline, where a nucleophilic substitution with a methoxide (B1231860) source would introduce the 2-methoxy group, followed by oxidation of the 8-methyl group.

Table 3: Multi-step Synthesis via Functional Group Transformation

Starting Material Key Intermediate(s) Key Reaction Steps
8-Hydroxyquinoline 8-Hydroxy-2-methylquinoline, 8-Methoxy-2-methylquinoline 1. Introduction of methyl group at C2. 2. O-methylation of the hydroxyl group. 3. Oxidation of the C2-methyl group.
2-Chloro-8-methylquinoline 2-Methoxy-8-methylquinoline 1. Nucleophilic substitution with methoxide. 2. Oxidation of the C8-methyl group.

While arylation is a common strategy for functionalizing quinoline rings, it is less directly applicable to the synthesis of the target molecule, which requires the introduction of a methoxy and a carboxylic acid group.

Esterification Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, for substrates that may be sensitive to strong acidic conditions, other reagents can be employed. The use of thionyl chloride (SOCl₂) to first form the acyl chloride, followed by reaction with an alcohol, is a common two-step procedure. commonorganicchemistry.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate the direct condensation of the carboxylic acid with an alcohol. commonorganicchemistry.com

Table 4: Esterification Conditions for Quinoline-8-carboxylic Acids

Alcohol Reagent/Catalyst Reaction Conditions Product
Methanol H₂SO₄ (catalytic) Reflux Methyl 2-Methoxyquinoline-8-carboxylate
Ethanol SOCl₂, then Ethanol Room Temperature to Reflux Ethyl 2-Methoxyquinoline-8-carboxylate
Isopropanol DCC, DMAP Room Temperature Isopropyl 2-Methoxyquinoline-8-carboxylate

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over classical methods, including enhanced reaction rates, higher yields, and greater control over selectivity.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. udayton.edu The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines and their derivatives. udayton.educonicet.gov.ar For instance, a series of 2-styrylquinoline-4-carboxylic acids were prepared from quinaldic acid and various arylbenzaldehydes using trifluoroacetic acid (TFA) as a catalyst under microwave conditions, affording the products in short reaction times and good yields. conicet.gov.ar Similarly, microwave irradiation has been used for the solvent-free cyclocondensation of 2-aminobenzamide (B116534) with carboxylic acids to produce 2-substituted quinazolin-4(3H)-ones, a related heterocyclic system. nih.gov This approach was found to be 40-80 times faster than conventional heating. nih.gov The advantages of this methodology include the frequent absence of harmful solvents, making it an eco-friendly option. udayton.educonicet.gov.ar

Reaction Type Key Features Reactants Example Catalyst/Conditions Reference
Knoevenagel ReactionShort reaction times, good yieldsQuinaldic acid, ArylbenzaldehydesTFA, Microwave conicet.gov.ar
CyclocondensationSolvent-free, 40-80x faster2-Aminobenzamide, Carboxylic acidsMicrowave nih.gov
Nucleophilic SubstitutionSolvent-free, 5 min reactionDichloroquinoxaline, Nucleophile, Triethylamine160°C, Microwave udayton.edu

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. slideshare.netyoutube.com The process relies on a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which acts as a shuttle, transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs. youtube.comcrdeepjournal.org This method eliminates the need for expensive and hazardous solvents and can increase reaction yields. youtube.com

PTC has been effectively utilized in the synthesis of quinoline carboxylic acids. A notable example is its application in an improved Doebner–Miller reaction for the synthesis of 2-methyl-8-quinoline carboxylic acid. researchgate.net The reaction uses anthranilic acid and crotonaldehyde in a two-phase system with a catalytic amount (5 mol%) of a phase-transfer catalyst, demonstrating a convenient route to this important quinoline scaffold. researchgate.net

Transition metal-catalyzed C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. researchgate.netyoutube.com This approach is highly step-economic as it avoids the need for pre-functionalization of the substrate. rsc.org In the context of quinoline chemistry, the nitrogen atom within the ring can act as a directing group, guiding a metal catalyst to a specific C-H bond, often at the ortho position, enabling regioselective functionalization. researchgate.netrsc.org

Various transition metals, including palladium, rhodium, ruthenium, and cobalt, have been employed in these cascade reactions. rsc.org These catalytic cycles typically involve an initial C-H activation event to form an organometallic intermediate, which can then be intercepted by a range of reactive partners to form new C-C, C-N, or C-O bonds. youtube.com This methodology has been applied to azaarenes like quinolines and quinoxalines to introduce functional groups with high precision. researchgate.netresearchgate.net For example, a metal-free approach has been developed for the sp3 C-H activation of 2-methylquinoline, reacting it with terminal alkynes and tert-butyl nitrite (B80452) (TBN) to synthesize 3-(quinolin-2-yl)isoxazoles through the in-situ generation of nitrile oxides. researchgate.net

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under mild conditions. sioc.ac.cnprinceton.edu A particularly powerful application of this technology is in decarboxylative functionalization, where a carboxylic acid is used as a latent source of a carbon-centered radical. sioc.ac.cn The general mechanism involves the oxidation of a carboxylate by a photoexcited catalyst (e.g., an iridium complex), which triggers the loss of CO2 and generates a radical species. sioc.ac.cnnih.gov

This radical can then participate in various bond-forming reactions. Dual catalysis systems, which merge photoredox catalysis with another catalytic cycle, such as one involving nickel, have proven especially effective. nih.gov In such a system, the photoredox cycle generates the radical via decarboxylation, while the nickel cycle facilitates a cross-coupling reaction. For example, the decarboxylative cross-coupling of alkyl carboxylic acids with aryl or vinyl halides has been achieved through the synergistic action of an iridium photocatalyst and a nickel catalyst. nih.gov This strategy allows for the conversion of readily available carboxylic acids into more complex molecules, effectively replacing the carboxyl group with a new functional group. sioc.ac.cnresearchgate.net This approach represents a versatile method for modifying molecules containing the quinoline carboxylic acid motif.

Catalysis Type Key Transformation Mechanism Catalysts Reference
Photoredox/Nickel Dual CatalysisDecarboxylative Cross-CouplingRadical generation via decarboxylation, Ni-catalyzed couplingIr(III) photocatalyst, Ni catalyst nih.gov
Photoredox CatalysisDecarboxylative OxygenationRadical generation, trapping with O2Photocatalyst, visible light princeton.edu
Dual Photoredox CatalysisRadical Decarboxylative FunctionalizationCarboxylate oxidation by photoexcited catalystPhotocatalyst + Transition Metal/Thiol/Hypervalent Iodine sioc.ac.cn

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 2-Methoxyquinoline-8-carboxylic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number, environment, and coupling interactions of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum typically exhibits distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methoxy (B1213986) group protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is highly deshielded and appears as a singlet far downfield, often around 12 ppm, though its chemical shift can be influenced by solvent and concentration. libretexts.org Protons on the carbon adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org

Table 1: Hypothetical ¹H NMR Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃~3.9s-
H-3~7.1d~8.5
H-4~8.2d~8.5
H-5~7.8d~8.0
H-6~7.5t~8.0
H-7~7.9d~8.0
-COOH~12.0s (broad)-

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org Aromatic and α,β-unsaturated acids tend to appear towards the higher field end of this range (around 165 δ), while saturated aliphatic acids are found more downfield (around 185 δ). libretexts.org The carbon of the methoxy group will appear significantly upfield. The remaining carbon signals correspond to the quinoline ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentChemical Shift (δ, ppm)
-OCH₃~55-60
C-2~155-160
C-3~110-115
C-4~135-140
C-4a~120-125
C-5~125-130
C-6~120-125
C-7~130-135
C-8~150-155
C-8a~140-145
-COOH~165-170

Nitrogen-15 (¹⁵N) NMR for Tautomerism and Zwitterionic Species

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for investigating phenomena such as tautomerism and the formation of zwitterionic species, which are particularly relevant for quinoline carboxylic acids. nih.govcolab.wsresearchgate.netpsu.edu The chemical shift of the quinoline nitrogen can indicate whether it is protonated. In the solid state, differences in ¹⁵N chemical shifts can confirm the presence of zwitterionic forms, where the carboxylic acid proton has transferred to the basic nitrogen atom of the quinoline ring. nih.govcolab.wsresearchgate.netpsu.edu In solution, particularly in solvents like DMSO, ¹⁵N NMR can reveal dynamic exchange processes, suggesting an equilibrium between the neutral carboxylic acid and the zwitterionic tautomer. nih.govcolab.wsresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features.

The carboxylic acid group gives rise to two very characteristic absorptions. libretexts.org A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. libretexts.orglibretexts.org The C=O stretching vibration of the carbonyl group appears as a strong band typically between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the aromatic ring. libretexts.org Other significant bands include C-O stretching vibrations and the characteristic absorptions of the quinoline ring. For instance, the IR spectrum of 8-methoxyquinoline (B1362559) shows aromatic absorption at 3049 cm⁻¹ and in the range of 892-649 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-COOHO-H stretch (H-bonded)2500-3300 (broad)
C=OC=O stretch1710-1760
Aromatic C-HC-H stretch~3050
C-OC-O stretch (ether and acid)1000-1300
Aromatic C=CC=C stretch1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic quinoline system. The position and intensity of these bands are sensitive to the solvent and the pH of the solution, which can affect the protonation state of the molecule. Studies on related hydroxyquinoline derivatives show that changes in pH lead to shifts in the absorption maxima, reflecting the different electronic structures of the neutral, protonated, and deprotonated species. researchgate.net

Table 4: Illustrative UV-Vis Absorption Data for a Quinoline Derivative
Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Neutral~250, ~320Variable
ProtonatedShifted λmaxVariable
DeprotonatedShifted λmaxVariable

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry is used to determine the molecular weight and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₉NO₃, MW = 203.19). sigmaaldrich.com

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For methoxy-substituted quinolines, characteristic fragmentation involves the loss of a methyl radical (-CH₃) followed by the elimination of carbon monoxide (CO). mcmaster.ca The stable aromatic quinoline ring often results in a prominent molecular ion peak. libretexts.orgarizona.edu

Table 5: Expected Mass Spectrometry Fragments for this compound
Fragment IonProposed Structurem/z
[M]⁺C₁₁H₉NO₃⁺203
[M - OH]⁺C₁₁H₈NO₂⁺186
[M - COOH]⁺C₁₀H₈NO⁺158
[M - CH₃]⁺C₁₀H₆NO₃⁺188
[M - CH₃ - CO]⁺C₉H₆NO₂⁺160

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. nih.gov This method is distinguished from low-resolution mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision enables the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For a compound like this compound, HRMS would be employed to confirm its molecular formula, C₁₁H₉NO₃. The instrument measures the exact mass of the molecular ion, and this experimental value is then compared to the theoretical mass calculated based on the masses of the most abundant isotopes of each element in the proposed formula. A close match between the observed and calculated mass provides strong evidence for the compound's identity and purity. While specific experimental HRMS data for this compound is not detailed in the available literature, the theoretical monoisotopic mass can be calculated to illustrate the expected result from such an analysis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₁₁H₉NO₃
Calculated Monoisotopic Mass (Da)203.05824

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the crystal lattice and the precise position of each atom within the molecule.

An XRD analysis of this compound would reveal critical structural details, including bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules. Although XRD is a standard method for the structural characterization of crystalline solids, specific crystallographic data for this compound has not been reported in the surveyed scientific literature. Therefore, a table of its specific crystal data and structure refinement parameters cannot be presented. The study of related quinoline derivatives by XRD, however, demonstrates the power of this technique in providing unambiguous structural proof. researchgate.netchemmethod.comresearchgate.netnih.govmdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-methoxyquinoline-8-carboxylic acid, DFT calculations offer a detailed picture of its geometric and electronic properties.

Geometry Optimization and Structural Parameter Analysis

Geometry optimization calculations using DFT, often with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation of this compound. These calculations minimize the energy of the molecule to predict its equilibrium geometry. The analysis of the optimized structure reveals key bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
O-H (carboxyl)~0.97 Å
C-O (methoxy)~1.36 Å
O-CH3 (methoxy)~1.43 Å
Bond AngleO=C-O (carboxyl)~123°
C-O-C (methoxy)~118°
Note: These values are illustrative and based on typical DFT results for similar organic molecules.

Electronic Structure and Excited State Calculations (e.g., TDDFT)

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are elucidated through DFT calculations. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the excited states of molecules. researchgate.netnih.gov This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. The calculated electronic transitions can be correlated with experimental absorption spectra to understand the photophysical properties of the molecule. mdpi.com For this compound, transitions are expected to involve the π-systems of the quinoline (B57606) ring.

Table 2: Predicted Electronic Properties of this compound from DFT/TDDFT Calculations (Illustrative)

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV
First Major Electronic Transition (λmax)~ 320 nm (π → π*)
Note: These values are illustrative and based on typical DFT/TDDFT results for substituted quinolines.

Molecular Mechanics Simulations

Molecular mechanics simulations, which use classical mechanics to model molecular systems, are computationally less intensive than quantum mechanical methods and can be used to study the conformational landscape and intermolecular interactions of larger systems. For this compound, molecular mechanics can be employed to explore different rotamers of the carboxylic acid and methoxy (B1213986) groups and to simulate its behavior in different solvent environments. These simulations can provide insights into how the molecule might interact with other molecules, such as in a crystal lattice or in solution.

Quantum Mechanical Calculations for Chemical Speciation

The chemical speciation of this compound in solution, particularly its protonation and deprotonation equilibria, can be investigated using quantum mechanical calculations. The pKa values, which quantify the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen, can be predicted using computational methods. These calculations often involve a combination of quantum mechanical calculations in the gas phase and a continuum solvation model to account for the effects of the solvent. Understanding the speciation of the molecule is crucial for predicting its behavior in biological systems and for designing applications where its charge state is important. Studies on the related 8-hydroxyquinoline-2-carboxylic acid have successfully used such methods to determine its speciation in aqueous solutions. ui.ac.idmdpi.com

Table 3: Predicted pKa Values for this compound (Illustrative)

GroupPredicted pKa
Carboxylic Acid (-COOH)~ 4.5
Quinoline Nitrogen (protonated)~ 5.0
Note: These values are illustrative and based on calculations for similar quinoline carboxylic acids.

Theoretical Basis for Structure-Reactivity Relationships

Theoretical calculations provide a fundamental basis for understanding the structure-reactivity relationships of this compound. By analyzing the calculated electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the distribution of electrostatic potential can highlight regions of the molecule that are electron-rich or electron-poor.

Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) are key to predicting reactivity. The HOMO, being the highest occupied molecular orbital, indicates the ability of the molecule to donate electrons, while the LUMO, the lowest unoccupied molecular orbital, indicates its ability to accept electrons. The nature and location of these orbitals in this compound would determine its reactivity in various chemical reactions. Structure-activity relationship studies on related quinoline derivatives have shown that modifications to the substituents can significantly alter their biological and chemical properties, a principle that can be explored theoretically for this compound as well. nih.gov

Chemical Reactivity and Transformation Studies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C8 position is a primary site for functionalization, readily undergoing reactions to form esters and amides, which are crucial transformations for modifying the compound's properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, milder methods are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly efficient alternative. organic-chemistry.orgcommonorganicchemistry.com This method proceeds under neutral conditions and is effective even for sterically hindered alcohols. organic-chemistry.org Another two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. commonorganicchemistry.comtransformationtutoring.com

Table 1: Common Esterification Methods

Method Reagents Key Features
Fischer Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄, TsOH) Equilibrium reaction; best for simple, primary, and secondary alcohols. masterorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com
Steglich Esterification Alcohol (R-OH), DCC, DMAP Mild conditions; suitable for acid-sensitive substrates and sterically demanding alcohols. organic-chemistry.orgcommonorganicchemistry.com

Amide Bond Formation: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a fundamental transformation in medicinal chemistry. nih.gov Direct reaction of the carboxylic acid with an amine is generally not feasible and requires the use of coupling agents. Reagents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate this transformation, often in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) to suppress side reactions and improve yields. nih.govkhanacademy.org Similar to esterification, the carboxylic acid can first be converted to a highly reactive acyl chloride, which then readily reacts with an amine to furnish the corresponding amide. mdpi.com This method is particularly useful for less reactive amines.

Table 2: Selected Amide Coupling Reactions

Coupling Agent/Method Typical Conditions Application
DCC/EDC Amine (R-NH₂), DCC or EDC, often with HOBt, in aprotic solvent Widely used in peptide synthesis and for creating diverse amide libraries. nih.govkhanacademy.org

Reactions at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is a nucleophilic and basic site, allowing for reactions such as N-oxide formation and quaternization.

N-Oxide Formation: Oxidation of the quinoline nitrogen to an N-oxide can be achieved using oxidizing agents such as m-chloroperbenzoic acid (mCPBA). nih.gov The resulting N-oxide significantly alters the electronic properties of the quinoline ring, influencing its reactivity in subsequent transformations. For instance, quinoline N-oxides can serve as substrates for C-H functionalization reactions. beilstein-journals.org

Quaternization: The quinoline nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a positive charge into the heterocyclic system, further modifying its physical and chemical properties.

These transformations at the nitrogen atom provide a pathway to novel derivatives by altering the electronic landscape of the quinoline core. For example, the formation of a quinoline N-oxide can facilitate nucleophilic attack at the C2 position. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The aromatic rings of the quinoline system can undergo both electrophilic and nucleophilic substitution, although the regioselectivity is complex due to the competing effects of the substituents.

Nucleophilic Aromatic Substitution (NAS): The quinoline ring system is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions. masterorganicchemistry.compressbooks.pub In 2-methoxyquinoline-8-carboxylic acid, the methoxy (B1213986) group at the C2 position can potentially act as a leaving group in a NAS reaction, being displaced by a strong nucleophile. The presence of electron-withdrawing groups enhances the ring's susceptibility to nucleophilic attack. masterorganicchemistry.compressbooks.pub While the carboxylic acid is deactivating for EAS, it activates the ring for NAS. Reactions can proceed via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Radical Functionalization Pathways

Modern synthetic methods have enabled the functionalization of carboxylic acids and heterocyclic systems via radical intermediates.

Decarboxylative Functionalization: The carboxylic acid moiety can be a precursor to a radical species through decarboxylation. nih.gov Photoredox catalysis, often employing transition metals like copper or nickel, has emerged as a powerful tool for the direct use of carboxylic acids in coupling reactions. princeton.edu In a potential pathway, the carboxylate, formed by deprotonation of the acid, could engage in a catalytic cycle to generate an aryl radical at the C8 position after extrusion of CO₂. This radical could then be trapped by various partners in cross-coupling reactions. princeton.edu Classic methods like the Barton decarboxylation, which proceeds via a thiohydroxamate ester, also represent a viable, though less direct, route to a radical from the carboxylic acid. nih.gov

These radical pathways offer a complementary approach to the ionic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under distinct reaction conditions.

Coordination Chemistry and Ligand Design

2-Methoxyquinoline-8-carboxylic Acid as a Chelating Ligand

This compound is poised to act as a bidentate chelating agent, capable of forming a stable five-membered ring with a metal ion. The two potential donor atoms are the nitrogen of the quinoline (B57606) ring and an oxygen atom from the carboxylic acid group. This mode of chelation is analogous to that of the widely studied 8-hydroxyquinoline (B1678124), where the hydroxyl group and the quinoline nitrogen are the coordinating sites. tandfonline.comnih.gov The presence of the methoxy (B1213986) group at the 8-position, as opposed to a hydroxyl group, is expected to influence the electronic properties and steric hindrance of the ligand, which in turn would affect the stability and structure of the resulting metal complexes.

The chelating properties of quinoline derivatives are fundamentally linked to the arrangement of their donor atoms. tandfonline.com For this compound, the nitrogen and the carboxylic acid group are positioned to facilitate the formation of a stable chelate ring upon deprotonation of the carboxylic acid. The lone pair of electrons on the quinoline nitrogen and the negatively charged carboxylate oxygen can coordinate to a single metal center.

Metal Ion Complexation Studies

Coordination with Transition Metals

8-Hydroxyquinoline and its derivatives are known to form stable complexes with a wide range of transition metals, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), and Fe(III). tandfonline.comscirp.org It is anticipated that this compound would also form complexes with these metal ions. The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to the formation of neutral or charged complexes depending on the oxidation state of the metal ion and the charge of the ligand. scirp.org

For instance, studies on 8-hydroxyquinoline have shown the formation of square planar and octahedral complexes. scirp.org With divalent metal ions, it typically forms ML2 complexes. The coordination geometry is influenced by the specific metal ion and the reaction conditions.

A study on 8-hydroxyquinoline-2-carboxylic acid with Ga³⁺ revealed the formation of several species, including [Ga(8-HQA)]⁺, [Ga(8-HQA)(OH)], [Ga(8-HQA)(OH)₂]⁻, and [Ga(8-HQA)₂]⁻, with the 1:2 complex being the most stable. nih.gov This suggests that this compound could also form similar species with trivalent metal ions.

Chelate Ring Formation and Stability

The formation of a five-membered chelate ring by 8-substituted quinoline ligands is a key contributor to the stability of their metal complexes, a phenomenon known as the chelate effect. google.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the basicity of the ligand's donor atoms, and steric effects.

The stability of metal complexes with 8-hydroxyquinoline derivatives has been correlated with the basicity of the ligand. mcmaster.ca The methoxy group in this compound is an electron-donating group, which could enhance the basicity of the quinoline nitrogen compared to an unsubstituted quinoline, potentially leading to more stable metal complexes.

The stability constants for metal complexes of the related ligand, 8-hydroxyquinoline-2-carboxylic acid, have been determined and are presented in the table below. These values provide an indication of the expected stability of complexes formed with this compound.

Stability Constants (log K₁) for Metal Complexes of 8-Hydroxyquinoline-2-Carboxylic Acid at 25°C in 0.1 M NaClO₄ uncw.edu
Metal Ionlog K₁
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Role as a Metallophore Mimetic (e.g., Siderophore, Molybdophore)

Metallophores are small, high-affinity chelating agents produced by microorganisms to sequester essential metal ions from their environment. Siderophores, which are specific for iron, and molybdophores, which are specific for molybdenum, are two prominent examples. The structural motifs found in these natural ligands, particularly the presence of catecholate or hydroxamate groups, are often mimicked in the design of synthetic chelators.

Given its structural features, particularly the potential for strong chelation, this compound could be investigated as a mimetic for metallophores. The related compound, 8-hydroxyquinoline-2-carboxylic acid, has been studied as a potential molybdophore. nih.gov This study explored its ability to bind molybdate (B1676688) (MoO₄²⁻) in aqueous solution, a key function of natural molybdophores. The research identified the formation of various molybdate complexes, highlighting the potential of the 8-hydroxyquinoline-2-carboxylic acid scaffold to act as a sequestering agent for molybdenum. nih.gov

Considering these findings, this compound, with its similar bidentate N,O-donor set, could also exhibit an affinity for oxoanions like molybdate, warranting further investigation into its role as a potential molybdophore mimetic. The electronic tuning provided by the methoxy group in place of the hydroxyl group might alter its selectivity and affinity for different metal oxoanions.

Design Principles for Quinoline-Based Ligands

The design of quinoline-based ligands for specific applications in coordination chemistry, materials science, and medicinal chemistry is guided by several key principles. nih.govnih.govmdpi.comresearchgate.net These principles focus on tuning the electronic and steric properties of the quinoline scaffold to achieve desired coordination behavior, stability, and functionality.

Substitution Effects: The nature and position of substituents on the quinoline ring play a crucial role in determining the ligand's properties. Electron-donating groups, such as the methoxy group in this compound, can increase the electron density on the quinoline nitrogen, enhancing its coordinating ability. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen.

Steric Hindrance: The size and position of substituents can introduce steric hindrance around the metal coordination site, influencing the geometry and stability of the complex. For example, bulky substituents near the coordinating nitrogen can prevent the formation of certain complex geometries.

Chelate Ring Size: The positioning of donor atoms to form five- or six-membered chelate rings with the metal ion is a fundamental design principle that enhances complex stability due to the chelate effect. google.com The 8-substituted quinolines are classic examples of this principle in action.

Introduction of Additional Donor Atoms: To increase the denticity of the ligand and form even more stable complexes, additional coordinating groups can be introduced. For example, attaching another chelating moiety to the quinoline scaffold can result in tridentate or tetradentate ligands. mcmaster.ca

The design of this compound itself embodies some of these principles, with the methoxy group serving as an electronic modifier and the carboxylic acid providing a key coordination site. Further functionalization of this scaffold could lead to new ligands with tailored properties for specific metal ion recognition and sequestration.

Advanced Applications As a Chemical Scaffold and Building Block

Role in Medicinal Chemistry Scaffold Development

The quinoline (B57606) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of both a carboxylic acid and a methoxy (B1213986) group on this scaffold in 2-Methoxyquinoline-8-carboxylic acid offers chemists a valuable starting point for creating new molecular entities with potential biological activity.

The chemical structure of this compound is amenable to various synthetic transformations to generate novel derivatives. The carboxylic acid group is a particularly versatile handle for modification. Standard organic chemistry reactions can be employed to convert the carboxylic acid into a range of functional groups, each potentially altering the compound's physicochemical and pharmacological properties.

Key synthetic strategies for derivatization include:

Amide Formation: The carboxylic acid can be readily coupled with a diverse library of amines to produce a corresponding series of amides. This is a common strategy in drug discovery to explore new interactions with biological targets. For instance, the synthesis of 8-hydroxy-N-phenylquinoline-2-carboxamides has been achieved through the condensation of the activated carboxylic acid with substituted anilines. nih.gov A similar approach could be applied to this compound.

Esterification: Conversion of the carboxylic acid to an ester can modulate the compound's lipophilicity and cell permeability, which are critical parameters for drug efficacy.

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for further chemical elaboration.

Heterocycle Formation: The carboxylic acid and the adjacent quinoline nitrogen can be utilized in cyclization reactions to construct more complex, fused heterocyclic systems. For example, quinoline-2-carboxylic acid has been used as a starting material to synthesize novel Mannich bases, Schiff bases, and other heterocyclic compounds like thiazolidinones and oxadiazoles. ajchem-a.com

These derivatization strategies allow for the creation of a large and structurally diverse library of compounds from a single, readily accessible scaffold.

The development of new therapeutic agents relies heavily on understanding the structure-activity relationship (SAR), which dictates how a molecule's chemical structure relates to its biological activity. While specific SAR studies on derivatives of this compound are not extensively documented, the analysis of related quinoline compounds provides valuable insights into the likely contributions of its key functional groups.

Key SAR Insights from Related Compounds:

Structural FeaturePotential Contribution to ActivitySource
Quinoline Core A foundational scaffold for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com mdpi.com
Carboxylic Acid at Position 2 Often crucial for biological activity, potentially acting as a hydrogen bond donor/acceptor or a chelating group for metal ions in enzyme active sites. Its presence is noted as important for the antiproliferative and anti-inflammatory properties of some quinoline derivatives. researchgate.net
Methoxy Group at Position 8 This group can influence the compound's solubility, metabolic stability, and electronic properties. In some quinolone antibacterial agents, an 8-methoxy substituent has been shown to enhance activity against Gram-positive bacteria and reduce phototoxicity.
Substituents on the Quinoline Ring Modifications at other positions on the quinoline ring can fine-tune the biological activity and selectivity of the resulting derivatives.

By systematically modifying the this compound scaffold—for example, by creating a series of amides with different substituents on the amine portion—researchers could probe the specific structural requirements for a desired biological effect. This iterative process of synthesis and biological testing is fundamental to rational drug design.

Applications in Catalysis and Materials Science

The unique chemical properties of this compound also suggest its potential utility in the fields of catalysis and materials science, primarily due to its ability to act as a ligand for metal ions.

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can act as coordination sites, allowing the molecule to bind to metal centers. This chelating ability is a key feature for its application in catalysis. For instance, a related compound, 8-Methoxyquinoline-5-carboxylic acid, is noted for its use as a chelating agent in catalysis. chemimpex.com It is plausible that this compound could form stable complexes with various transition metals. These metal complexes could then be investigated as catalysts for a range of organic transformations. Palladium(II) complexes derived from pyridinedicarboxylic acids, for example, have been shown to catalyze the aerobic oxidation of substituted 8-methylquinolines to the corresponding carboxylic acids. nih.gov This highlights the interplay between quinoline carboxylic acids and catalytic systems.

In the realm of materials science, the application of this compound is a less explored area. However, its ability to form stable metal complexes suggests potential uses in the design of novel materials. For instance, it could serve as a building block for metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or porous properties. The related 8-Methoxyquinoline-5-carboxylic acid has been mentioned in the context of synthesizing advanced materials. chemimpex.com Further research is needed to fully explore the potential of this compound in these applications.

Biosynthetic Pathways and Natural Occurrence

Endogenous Formation in Biological Systems

The endogenous formation of 2-Methoxyquinoline-8-carboxylic acid is believed to occur in two primary stages: the biosynthesis of its precursor, 8-hydroxyquinoline-2-carboxylic acid (8-HQA), from tryptophan, followed by the O-methylation of 8-HQA.

The precursor, 8-HQA, has been identified in the regurgitate of larvae from the Spodoptera genus, a member of the Noctuidae family of moths nih.gov. Its production is directly linked to the dietary intake of tryptophan by these insect larvae nih.gov. The biosynthetic pathway proceeds through the kynurenine pathway, a major route for tryptophan degradation nih.gov.

Following the formation of 8-HQA, it is proposed that an O-methyltransferase enzyme catalyzes the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the hydroxyl group at the 8-position of the quinoline (B57606) ring. This enzymatic reaction would yield this compound. While the specific enzyme responsible for this transformation in relation to this compound has not been definitively identified, the activity of catechol-O-methyltransferase (COMT) on 8-hydroxyquinolines has been documented, suggesting a feasible mechanism for this conversion nih.gov.

Table 1: Proposed Biosynthetic Pathway of this compound

StepPrecursorIntermediate/ProductKey Process
1L-Tryptophan8-hydroxyquinoline-2-carboxylic acid (8-HQA)Kynurenine Pathway
28-hydroxyquinoline-2-carboxylic acid (8-HQA)This compoundO-methylation

Tryptophan Metabolism and Quinoline Carboxylic Acid Biosynthesis

The vast majority of dietary tryptophan, approximately 95%, is metabolized through the kynurenine pathway encyclopedia.pub. This complex series of enzymatic reactions is crucial for the production of various bioactive molecules, including quinolinic acid, a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+).

The biosynthesis of 8-hydroxyquinoline-2-carboxylic acid (8-HQA) from tryptophan is a specialized branch of this pathway observed in certain biological systems nih.gov. The initial steps of the kynurenine pathway involve the conversion of tryptophan to kynurenine. Subsequently, kynurenine is hydroxylated to form 3-hydroxykynurenine. Through a series of further enzymatic steps that are not yet fully elucidated, 3-hydroxykynurenine is cyclized and aromatized to form the quinoline ring structure of 8-HQA.

The formation of the methoxy (B1213986) group in this compound is a subsequent modification. O-methyltransferases are a diverse family of enzymes that play a critical role in the metabolism of a wide range of compounds, including flavonoids and other secondary metabolites in plants maxapress.com. In the context of quinolines, the enzymatic methylation of the hydroxyl group of 8-hydroxyquinoline (B1678124) derivatives is a recognized biotransformation nih.gov.

Table 2: Key Enzymes and Intermediates in the Biosynthesis of Quinoline Carboxylic Acids from Tryptophan

Metabolite/EnzymeRole
L-TryptophanEssential amino acid precursor
Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO)Catalyze the initial, rate-limiting step of the kynurenine pathway
KynurenineCentral intermediate in the pathway
3-HydroxykynurenineKey intermediate in the formation of 8-HQA
8-hydroxyquinoline-2-carboxylic acid (8-HQA)Immediate precursor to this compound
O-MethyltransferaseProposed enzyme for the final methylation step

Biological Significance in Natural Environments

The biological significance of this compound is inferred from the well-documented role of its precursor, 8-hydroxyquinoline-2-carboxylic acid (8-HQA). In the gut of Spodoptera littoralis larvae, 8-HQA is present in high concentrations and functions as a potent iron chelator nih.gov. This ability to sequester iron is crucial for controlling the gut microbiome of the insect nih.gov. By limiting the availability of this essential nutrient, 8-HQA can regulate the growth and composition of the bacterial community within the larval gut.

The chelation of metal ions is a characteristic feature of 8-hydroxyquinoline and its derivatives. These compounds are known to form stable complexes with a variety of metal ions, which underlies many of their biological activities, including antimicrobial and anticancer effects nih.gov. The precursor, 8-HQA, has been shown to be a tridentate chelating agent, capable of binding to metal ions through the nitrogen of the quinoline ring and the oxygen atoms of the hydroxyl and carboxylic acid groups.

Conclusion and Future Research Directions

Summary of Current Research Status

Research on quinoline (B57606) derivatives has been a significant area of interest for chemists and medicinal scientists due to their wide array of biological activities. nih.gov Specifically, the 8-hydroxyquinoline (B1678124) scaffold is a recognized building block for pharmacologically active compounds. nih.gov While direct research on 2-Methoxyquinoline-8-carboxylic acid is not extensively detailed in the provided results, the broader family of quinoline carboxylic acids is under active investigation. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated as novel histone deacetylase (HDAC) inhibitors with potential anticancer applications. nih.gov One such derivative, D28, demonstrated selectivity for HDAC3 and induced apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds. nih.gov The versatility of the carboxylic acid group in organic synthesis, nanotechnology, and polymer science further underscores the potential for developing novel applications for quinoline carboxylic acids. researchgate.net

Emerging Trends in this compound Chemistry

Emerging trends in quinoline chemistry involve the development of novel synthetic methodologies and the exploration of new applications. A significant trend is the functionalization of the quinoline core. For example, an unprecedented C(8)–H bond allylation of quinoline has been achieved using a Cp*Co(III) catalyst, demonstrating a site-selective reaction with tolerance for various functional groups. acs.org This highlights the potential for creating diverse derivatives of quinoline compounds.

Another emerging area is the synthesis of hybrid molecules. Researchers have successfully hybridized 8-hydroxyquinoline with ciprofloxacin, creating a new molecule with potential antibacterial activity. nih.gov The synthesis of various quinoline derivatives, such as pyrazoloquinolines, and their evaluation for anticancer and antiviral activities is also a prominent trend. mdpi.com The exploration of quinoline derivatives as anticancer agents is a particularly active field, with studies focusing on their ability to downregulate key proteins involved in tumor progression. researchgate.net

Prospective Research Avenues for Novel Functionalization and Applications

The future of this compound research lies in several promising directions. A primary focus will be on the continued exploration of its derivatives as therapeutic agents. Given the demonstrated anticancer activity of related quinoline carboxylic acids, a systematic investigation into the anticancer potential of this compound derivatives is a logical next step. nih.gov This would involve synthesizing a library of compounds with modifications to the core structure and evaluating their efficacy against various cancer cell lines.

Furthermore, leveraging the known biological activities of the broader quinoline family, research could be directed towards developing novel antibacterial and antiviral agents based on the this compound scaffold. nih.gov The ability of the carboxylic acid group to act as a ligand and surface modifier opens up possibilities in materials science and nanotechnology. researchgate.net For instance, derivatives could be explored as components of novel sensors, catalysts, or drug delivery systems.

Q & A

Q. What experimental designs mitigate cytotoxicity in anticancer studies while preserving therapeutic efficacy?

  • Selective targeting via conjugation to folate or aptamers reduces off-target effects. Combo therapies (e.g., with cisplatin) lower effective doses. Apoptosis assays (Annexin V/PI staining) differentiate cytotoxic vs. cytostatic modes of action .

Data Contradiction Analysis

  • Inconsistent Anticancer Activity Across Cell Lines : Discrepancies arise from variable expression of ABC transporters (e.g., P-gp) that efflux the compound. Solution : Use transporter inhibitors (verapamil) or select cell lines with low efflux activity .
  • Divergent Metal Chelation Results : Conflicting logβ values for Fe³+ complexes may stem from assay pH differences. Solution : Standardize buffer conditions (pH 7.4) and include physiological ligands (e.g., citrate) in competition studies .

Key Comparative Data

Derivative Substituents Key Property Ref
8-Hydroxyquinoline-2-carboxylic acid8-OH, 2-COOHStrong Fe³+/Cu²+ chelation
5-Methylquinoline-2-carboxylic acid5-CH₃, 2-COOHEnhanced Gram-negative activity
2-Cyclopropyl-8-methoxyquinoline-4-carboxylic acidCyclopropyl, 8-OCH₃TLR4 agonism, immunomodulation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.